molecular formula C17H22N2O3S B2760208 1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one CAS No. 898411-54-6

1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one

Cat. No.: B2760208
CAS No.: 898411-54-6
M. Wt: 334.43
InChI Key: ZVXZHQCFSPCKBT-UHFFFAOYSA-N
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Description

The compound “1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also features a pyrrolo[3,2,1-ij]quinolin-2(4H)-one moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the sulfonyl group, and the pyrrolo[3,2,1-ij]quinolin-2(4H)-one system. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the sulfonyl group could potentially participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group and the piperidine ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ultrasound- and Microwave-Assisted Synthesis : A study demonstrated the efficient preparation of related compounds through Claisen-Schmidt condensation under ultrasound and microwave irradiation. These compounds exhibited good antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2014).

  • Synthesis of Coumarin Bearing Pyrrolo[1,2-a]quinoxaline Derivatives : Utilizing piperidine–iodine as a dual system catalyst, the synthesis of derivatives by a three-component reaction was reported. This process highlights the role of piperidine derivatives in facilitating complex organic reactions (Alizadeh et al., 2014).

  • Antimicrobial Metal Complexes : A novel compound was synthesized, showing higher antimicrobial activity compared to its metal complexes. This research points towards the potential of quinoline derivatives in developing antimicrobial agents (Patel et al., 2011).

Pharmacological Evaluation

  • Histamine and Platelet Activating Factor Antagonism : Pyrrolo[3,2,1-ij]quinoline derivatives were synthesized and evaluated for their activities against histamine, platelet activating factor (PAF), and leukotrienes, important in asthma. This study revealed the potential therapeutic application of these derivatives in treating asthma (Paris et al., 1995).

Synthesis and Antibacterial Activities

  • Substituted 1,2-Dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-Carboxylic Acids : Research focused on synthesizing a series of these compounds for treating systemic infections showed potent antibacterial activity against gram-positive and gram-negative bacteria. This highlights the antibacterial potential of pyrroloquinoline derivatives (Ishikawa et al., 1990).

Safety and Hazards

Without specific toxicity data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

3-methyl-6-piperidin-1-ylsulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-12-15-11-14(23(21,22)18-7-3-2-4-8-18)10-13-6-5-9-19(16(13)15)17(12)20/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZHQCFSPCKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090104
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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